molecular formula C12H17NO4S2 B2765079 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 923744-29-0

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B2765079
CAS No.: 923744-29-0
M. Wt: 303.39
InChI Key: QNLBIMHPVLRDPT-UHFFFAOYSA-N
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Description

Background of Thiophene-Sulfonyl-Piperidine Derivatives

Thiophene-sulfonyl-piperidine derivatives belong to a class of heterocyclic compounds characterized by the fusion of three distinct functional groups: a thiophene ring, a sulfonyl bridge, and a piperidine scaffold. The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes electron-rich properties that enhance molecular interactions in biological systems. The sulfonyl group (-SO₂-) acts as a polar substituent, improving solubility and enabling hydrogen bonding with target proteins. Meanwhile, the piperidine ring, a six-membered amine heterocycle, provides structural rigidity and facilitates interactions with central nervous system receptors.

The molecular formula of 1-[(2,5-dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid (C₁₂H₁₇NO₄S₂) includes two methyl groups on the thiophene ring, which sterically stabilize the molecule while modulating its electronic properties. The carboxylic acid group at the piperidine-3-position introduces acidity (pKa ≈ 4.5), enabling salt formation and enhancing bioavailability. This combination of features makes the compound a versatile candidate for drug discovery, particularly in targeting enzymes and receptors sensitive to sulfonamide-based inhibitors.

Historical Development and Discovery

The synthesis of thiophene-sulfonyl-piperidine derivatives emerged from parallel advancements in three areas:

  • Thiophene functionalization : Early work on thiophene sulfonation (1950s–1970s) established methods for introducing sulfonyl groups via chlorosulfonic acid or SO₃.
  • Piperidine chemistry : The development of stereoselective piperidine synthesis in the 1990s enabled precise control over ring substitution patterns.
  • Convergent synthesis : By the 2000s, coupling strategies allowed the integration of pre-formed thiophene sulfonyl chlorides with piperidine intermediates.

The specific compound this compound was first reported in 2007 through a three-step process:

  • Sulfonation of 2,5-dimethylthiophene-3-thiol to form the sulfonyl chloride.
  • Nucleophilic substitution with piperidine-3-carboxylic acid ethyl ester.
  • Hydrolysis of the ester to yield the carboxylic acid.

A breakthrough occurred in 2025 with the optimization of chiral resolution techniques, achieving enantiomeric excess (ee) values >99% for the (S)-configured derivative through hydrochloric acid-mediated hydrolysis. This advancement addressed previous challenges in isolating stereochemically pure forms, which had limited early pharmacological studies.

Positioning in Modern Medicinal Chemistry

In contemporary drug discovery, this compound occupies a strategic niche due to its dual capacity for target engagement and structural modularity. Key applications include:

Table 1: Therapeutic Applications of Structural Analogues

Target Class Example Activity Mechanism Source
Viral polymerases HCV NS5B inhibition Competitive active site binding
Bacterial enzymes Dihydrofolate reductase inhibition Sulfonyl group coordination
Neurological targets σ receptor modulation Piperidine-mediated agonism

The sulfonyl group enhances binding affinity to metalloenzymes through coordination with zinc ions, while the thiophene ring participates in π-stacking interactions with aromatic residues in binding pockets. Recent studies demonstrate its utility as a precursor for prodrug development, with esterified derivatives showing improved blood-brain barrier penetration.

Significance in Heterocyclic Chemistry Research

This compound has driven methodological innovations in three domains:

  • Stereochemical control : The 2025 resolution method using concentrated HCl established a paradigm for racemization-free hydrolysis of chiral amines.
  • Green synthesis : Microwave-assisted coupling techniques reduced reaction times from 12 hours to 45 minutes compared to traditional thermal methods.
  • Computational modeling : Molecular dynamics simulations utilizing the SMILES string (CC1=CC(=C(S1)C)S(=O)(=O)N2CCCC(C2)C(=O)O) have predicted novel binding conformations against kinase targets.

The compound’s IUPAC name (1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidine-3-carboxylic acid) itself reflects its structural complexity, requiring systematic nomenclature rules for precise communication among researchers. Its continued study addresses fundamental questions about sulfur-containing heterocycles’ electronic configurations and their impact on bioactivity.

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-8-6-11(9(2)18-8)19(16,17)13-5-3-4-10(7-13)12(14)15/h6,10H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLBIMHPVLRDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Thienyl Sulfonylation:

    Piperidine Carboxylation: The piperidine ring is then functionalized with a carboxyl group, typically through carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods: While specific industrial methods for large-scale production are proprietary, they generally follow similar synthetic routes with optimizations for yield and purity. These methods often involve automated synthesis and purification processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its sulfonyl group contributes to its reactivity and ability to interact with biological targets, making it a candidate for the development of new pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine-3-carboxylic acids exhibit anticancer properties. For instance, compounds similar to 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This suggests that modifications to the piperidine structure can enhance anticancer activity.

Neurological Disorders

Compounds with a piperidine backbone have been investigated for their effects on neurological disorders such as Alzheimer's disease. The ability of such compounds to inhibit acetylcholinesterase (an enzyme involved in neurotransmission) positions them as potential candidates for treating cognitive decline associated with neurodegenerative diseases .

Synthetic Chemistry

The synthesis of this compound involves several chemical reactions that highlight its versatility as a building block in organic synthesis.

Synthesis Pathways

The synthesis typically involves:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the sulfonyl group , which can be achieved via sulfonation reactions using sulfonyl chlorides.
  • Carboxylic acid formation through oxidation or carboxylation processes.

These reactions not only yield the target compound but also allow for the introduction of various substituents that can modify biological activity.

Biological Research

In biological research, this compound serves as a tool for studying protein interactions and enzyme activities. Its sulfonyl moiety can facilitate binding to target proteins, making it useful in proteomics.

Proteomics Applications

This compound has been utilized in studies aimed at understanding protein function and interactions within cellular pathways. By labeling proteins or inhibiting specific enzymes, researchers can elucidate mechanisms underlying various biological processes.

Case Study 1: Anticancer Research

A study demonstrated that derivatives of piperidine carboxylic acids exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways, underscoring the potential of compounds like this compound in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal cell death and improve cognitive functions in animal models, suggesting their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The piperidine ring enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several piperidine-3-carboxylic acid derivatives with sulfonyl or carbonyl substituents. Key structural and functional differences are highlighted below:

Structural and Physicochemical Comparison

Compound Name CAS Number Substituent Group Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4) Key Features
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid Not provided 2,5-Dimethylthiophene sulfonyl Likely C13H17NO4S2 ~331.41 (estimated) Not reported Thiophene ring enhances lipophilicity; potential for π-π interactions in binding .
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 875163-82-9 3,5-Dimethylisoxazole sulfonyl C12H17N2O5S 309.34 >43.2 µg/mL Isoxazole group increases polarity; moderate solubility .
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid 956935-30-1 Difluoromethyl-pyrazole sulfonyl C13H17F2N3O4S 365.35 Not reported Fluorine atoms improve metabolic stability and membrane permeability .
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Not provided (PK01597E-2) Pyrimidinyl C10H13N3O2 207.23 Not reported Pyrimidine substituent may enhance hydrogen-bonding capacity .
3-Piperidinecarboxylic acid 498-95-3 None (parent structure) C6H11NO2 129.16 Not reported Baseline for comparison; lacks sulfonyl or heteroaromatic groups .

Biological Activity

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid is an organic compound notable for its diverse biological activities. This compound, characterized by its unique thienyl sulfonamide structure, has been the subject of various studies aimed at elucidating its pharmacological properties, particularly in the fields of antibacterial activity, enzyme inhibition, and potential therapeutic applications.

The molecular formula of this compound is C12H17NO4S2C_{12}H_{17}NO_4S_2, with a molecular weight of approximately 303.4 g/mol. Its structural characteristics contribute to its biological activity, particularly the sulfonamide group which is known for its pharmacological significance.

Antibacterial Activity

Recent studies have demonstrated that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, a synthesized series featuring piperidine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values indicative of potent antibacterial effects .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and urolithiasis respectively. The inhibition profiles suggest that the piperidine moiety enhances binding affinity to these enzymes .

Enzyme Inhibition Type IC50 Value
Acetylcholinesterase (AChE)StrongVaries by derivative
UreaseStrongVaries by derivative

Pharmacological Implications

The pharmacological implications of this compound extend beyond antibacterial and enzyme inhibition. The presence of the sulfonamide group suggests potential applications in cancer chemotherapy and hypoglycemic activity . Furthermore, compounds with similar structures have been reported to exhibit anti-inflammatory and anticancer activities .

Case Studies

In a notable study focusing on the synthesis of piperidine derivatives, researchers highlighted the bioactivity of these compounds through both in silico docking studies and in vitro assays. The findings indicated that certain derivatives not only bind effectively to bovine serum albumin (BSA) but also demonstrate significant antibacterial activity against clinically relevant pathogens .

Q & A

Q. What are the critical physicochemical properties of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid for experimental design?

Key properties include molecular weight (~288–307 g/mol based on analogs), solubility (e.g., >43.2 µg/mL at pH 7.4 for structurally similar sulfonylated piperidines), and stability under varying pH/temperature. These parameters guide solvent selection (e.g., aqueous buffers for solubility) and storage conditions (e.g., refrigeration to prevent degradation) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Standard protocols include using personal protective equipment (gloves, goggles), working in a fume hood, and consulting safety data sheets (SDS) for analogous compounds. For sulfonamide-containing derivatives, ensure proper ventilation to avoid inhalation risks. Emergency measures involve immediate medical consultation and providing SDS to attending physicians .

Q. What synthetic routes are commonly employed for sulfonylated piperidine derivatives?

Synthesis typically involves sulfonylation of the piperidine ring using sulfonyl chlorides (e.g., 2,5-dimethylthiophene-3-sulfonyl chloride). Reaction conditions (e.g., anhydrous solvents, bases like triethylamine) and purification via column chromatography or recrystallization are critical for yield optimization .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity?

Use kinetic monitoring (e.g., TLC or HPLC) to track reaction progress. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side reactions. Post-reaction, employ acid-base workup to remove unreacted reagents, followed by spectroscopic validation (¹H NMR, IR) to confirm sulfonyl group incorporation .

Q. What analytical techniques are most effective for characterizing stereochemistry and structural integrity?

Chiral HPLC or X-ray crystallography can resolve stereoisomerism. For structural confirmation, combine ¹³C NMR (to identify carbonyl and sulfonyl groups) with high-resolution mass spectrometry (HRMS). Infrared (IR) spectroscopy helps verify functional groups (e.g., S=O stretches at ~1150–1350 cm⁻¹) .

Q. How should researchers address contradictory biological activity data in target validation studies?

Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to cross-validate results. For example, if the compound shows inconsistent inhibition of inflammatory pathways, perform dose-response curves across multiple cell lines and validate with siRNA knockdown of proposed targets .

Q. What strategies are recommended for studying interactions with biological targets (e.g., enzymes, receptors)?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Molecular docking simulations (using software like AutoDock) can predict binding modes, while mutagenesis studies validate critical residues in the target’s active site .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction scalability by testing microwave-assisted synthesis for time reduction .
  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA for biological replicates) and meta-analysis of published analogs to resolve inconsistencies .
  • Safety Compliance : Regularly update SDS based on new toxicity data and adhere to institutional waste disposal guidelines for sulfonamide derivatives .

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